

# 3-Benzyl-3,9-diazaspiro[5.5]undecane CAS number 189333-49-1

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 3-Benzyl-3,9-diazaspiro[5.5]undecane |
| Cat. No.:      | B065765                              |

[Get Quote](#)

An In-Depth Technical Guide to **3-Benzyl-3,9-diazaspiro[5.5]undecane**: A Privileged Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of **3-Benzyl-3,9-diazaspiro[5.5]undecane** (CAS No. 189333-49-1), a key molecular building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its applications, focusing on its role as a versatile linker for Proteolysis Targeting Chimeras (PROTACs) and as a core scaffold for developing novel therapeutics targeting a range of challenging diseases.

## Core Molecular Profile

**3-Benzyl-3,9-diazaspiro[5.5]undecane** is a heterocyclic compound featuring a spirocyclic system composed of two piperidine rings sharing a single carbon atom. The benzyl group attached to one of the nitrogen atoms provides steric bulk and lipophilicity, while the secondary amine offers a reactive handle for further chemical modification. This unique three-dimensional architecture is a cornerstone of its utility in drug design.

| Property          | Value                                          | Source                                  |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | 189333-49-1                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>16</sub> H <sub>24</sub> N <sub>2</sub> | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 244.38 g/mol                                   | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | Off-white to yellow solid                      | <a href="#">[4]</a> <a href="#">[5]</a> |
| IUPAC Name        | 3-benzyl-3,9-diazaspiro[5.5]undecane           | <a href="#">[3]</a> <a href="#">[6]</a> |
| Synonyms          | 3-(Phenylmethyl)-3,9-diazaspiro[5.5]undecane   | <a href="#">[5]</a>                     |
| Storage           | Inert atmosphere, Room temperature             | <a href="#">[5]</a> <a href="#">[7]</a> |

## The Premier Application: A Rigid Linker for PROTACs

The most prominent and modern application of **3-Benzyl-3,9-diazaspiro[5.5]undecane** is as a linker component in the synthesis of PROTACs.[\[1\]](#)[\[2\]](#) PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful new therapeutic modality.[\[1\]](#)

## The PROTAC Mechanism: A Ternary Complex

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[\[1\]](#) The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for ubiquitination and subsequent degradation.



[Click to download full resolution via product page](#)

Caption: The PROTAC mechanism of action, culminating in target protein degradation.

## Rationale for Using a Diazaspiro[5.5]undecane Linker

The choice of the **3-Benzyl-3,9-diazaspiro[5.5]undecane** scaffold as a PROTAC linker is deliberate and scientifically grounded. Spirocycles are considered "privileged" structures in medicinal chemistry because their rigid, three-dimensional nature allows for precise spatial orientation of substituents.<sup>[8][9]</sup> This contrasts with flexible alkyl linkers, where conformational uncertainty can be a significant hurdle in rational design.

Key Advantages:

- Conformational Rigidity: The spirocyclic core restricts bond rotation, reducing the entropic penalty of forming the ternary complex and providing a more predictable vector for attaching the two ligands.<sup>[9]</sup>
- Three-Dimensionality: It effectively projects the ligands into three-dimensional space, enabling exploration of binding orientations that are inaccessible to flat, aromatic linkers.
- Synthetic Tractability: The secondary amine at the N9 position provides a convenient and reactive site for coupling to one of the ligands, while the N3-benzyl group can be removed via hydrogenolysis to expose another reactive site, allowing for sequential and controlled synthesis.

## Experimental Workflow: Incorporating the Linker

Below is a representative, self-validating protocol for incorporating **3-Benzyl-3,9-diazaspiro[5.5]undecane** into a PROTAC. This workflow assumes the synthesis of a PROTAC targeting a hypothetical kinase, using a known E3 ligase ligand like pomalidomide.

### Step 1: Coupling the E3 Ligase Ligand

- Reaction Setup: In an inert atmosphere (N<sub>2</sub> or Ar), dissolve **3-Benzyl-3,9-diazaspiro[5.5]undecane** (1.0 eq) and a carboxylic acid derivative of the E3 ligase ligand (e.g., pomalidomide-COOH, 1.1 eq) in anhydrous Dimethylformamide (DMF).
- Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).
- Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours). The appearance of a new, higher molecular weight peak in the LC-MS corresponding to the coupled product validates the reaction's progress.
- Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Purify the crude product via flash column chromatography on silica gel.

### Step 2: Deprotection of the N3-Amine

- Reaction Setup: Dissolve the purified product from Step 1 in a solvent like Methanol or Ethanol.
- Hydrogenolysis: Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
- Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of a product peak corresponding to the mass of the de-benzylated compound. The loss of 91 Da (the mass of a benzyl group) is the key validation metric.
- Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

#### Step 3: Coupling the Target Protein Ligand

- Reaction Setup: Dissolve the de-benzylated intermediate from Step 2 (1.0 eq) and a carboxylic acid derivative of the target protein ligand (1.1 eq) in anhydrous DMF.
- Coupling: Repeat the coupling procedure using HATU and DIPEA as described in Step 1.
- Final Purification: Monitor and work up the reaction as before. The final purification is often performed using reverse-phase HPLC to ensure high purity required for biological assays. The final product's identity and purity are validated by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for building a PROTAC using the diazaspiro linker.

## The Diazaspiro[5.5]undecane Core: A Scaffold for Diverse Bioactivity

Beyond its role in PROTACs, the 3,9-diazaspiro[5.5]undecane framework is a foundational element for designing ligands targeting various biological systems.[\[10\]](#)[\[11\]](#) Its inherent rigidity and defined exit vectors make it an excellent scaffold for structure-activity relationship (SAR) studies.

## GABA-A Receptor Antagonists for Immunomodulation

Recent studies have identified 3,9-diazaspiro[5.5]undecane derivatives as potent and competitive antagonists of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor.[\[12\]](#)[\[13\]](#) This is particularly significant because these compounds exhibit low cellular membrane permeability.[\[13\]](#) This property makes them highly attractive as tools to investigate peripheral GABA-A receptor-mediated effects, such as in the immune system, while minimizing the potential for central nervous system (CNS) side effects like convulsions.[\[13\]](#)

- Key Insight: A structurally simplified m-methylphenyl analog demonstrated high-nanomolar binding affinity ( $K_i = 180$  nM) and selectivity for the extrasynaptic  $\alpha_4\beta\delta$  subtype.[\[12\]](#)
- Functional Outcome: This analog was shown to efficiently rescue the inhibition of T-cell proliferation, providing a strong rationale for exploring this class of compounds for their immunomodulatory potential.[\[12\]](#)

## Applications in Metabolic and Neurological Disorders

The broader 1,9- and 3,9-diazaspiro[5.5]undecane families have been explored for a multitude of therapeutic applications, underscoring the "privileged" nature of this heterocyclic system.

| Therapeutic Target/Application          | Key Findings                                                                                                                                                                                                                                                                     | Reference |
|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acetyl-CoA Carboxylase (ACC) Inhibition | Derivatives show potent dual inhibition of ACC1 and ACC2, key enzymes in fatty acid metabolism, with $IC_{50}$ values in the low nanomolar range. This is a potential strategy for treating metabolic diseases.                                                                  | [10][11]  |
| Pain and Neurological Disorders         | The scaffold is used to develop dual $\mu$ -opioid receptor (MOR) agonists and $\sigma_1$ receptor ( $\sigma_1$ R) antagonists for pain treatment. It has also been explored for developing drugs targeting neurological disorders by interacting with specific brain receptors. | [14][15]  |
| Obesity Treatment                       | 1,9-Diazaspiro[5.5]undecan-2-one derivatives have been investigated as inhibitors of diglyceride acyltransferase (DGAT), a pathway relevant to obesity.                                                                                                                          | [11]      |
| Anticancer Agents                       | A derivative containing the 1,9-diazaspiro[5.5]undecane moiety showed potent inhibition of Cyclin-Dependent Kinase 7 (CDK7) with an $IC_{50}$ value $\leq 5$ nM, suggesting applications in oncology.                                                                            | [11]      |

## Synthesis and Further Functionalization

While commercially available, understanding the synthesis of **3-Benzyl-3,9-diazaspiro[5.5]undecane** provides insight into its chemical properties and potential for creating novel analogs. A common approach involves the construction of the spirocyclic core via a double Mannich reaction or similar cyclization strategies.<sup>[16]</sup> A plausible synthetic route is outlined below.

## Hypothetical Synthetic Protocol

This protocol is based on established principles for synthesizing related diazaspirocyclic structures.

- Starting Material: Begin with a suitable precursor like 1-benzyl-4-piperidone.
- Double Michael Addition: React 1-benzyl-4-piperidone with an amine source (e.g., ammonia or a protected amine) and an acrylate equivalent in a tandem reaction. The initial Michael addition forms an intermediate that then undergoes an intramolecular cyclization via a second Michael addition to form the spirocyclic core.
- Reduction/Final Steps: Reduction of any carbonyl groups and removal of protecting groups would yield the final **3-Benzyl-3,9-diazaspiro[5.5]undecane**.

The causality here lies in using a symmetrical starting material (4-piperidone derivative) to facilitate the double annulation required to build the second piperidine ring around the C4 carbon, thus forming the spiro center.

## Conclusion and Future Outlook

**3-Benzyl-3,9-diazaspiro[5.5]undecane** is far more than a simple chemical intermediate; it is a sophisticated molecular tool for advanced drug discovery. Its primary value lies in its role as a conformationally constrained linker for PROTACs, where its rigid 3D structure provides a distinct advantage for rational drug design. Furthermore, the proven biological activity of its derivatives across a range of targets—from GABA-A receptors to metabolic enzymes—solidifies the diazaspiro[5.5]undecane scaffold as a truly privileged structure. For researchers in drug development, this compound represents a validated and highly versatile starting point for creating next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.

## References

- Lenci, E., & Trabocchi, A. (2020). Triazaspirocycles: Occurrence, Synthesis, and Applications. *Molecules*, 25(3), 698.
- ResearchGate. (n.d.). Reported synthesis of the compound 11.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. *Organic Letters*, 10(15), 3525–3527.
- Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. *Molecules*, 22(5), 827.
- Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based  $\gamma$ -Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. *Journal of Medicinal Chemistry*, 64(24), 18015–18033.
- ResearchGate. (2017). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
- Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based  $\gamma$ -Aminobutyric Acid Type A Receptor Antagonists with Immuno. *ePrints Soton*.
- MySkinRecipes. (n.d.). **3-BENZYL-3,9-DIAZASPIRO[5.5]UNDECANE 2HCL**.
- Aribo Biotechnology. (n.d.). 189333-49-1 Name: 3,9-Diazaspiro[5.5]undecane, 3-(phenylmethyl)-.
- Pevet, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual  $\mu$ -Opioid Receptor Agonists and  $\sigma$ 1 Receptor Antagonists for the Treatment of Pain. *Journal of Medicinal Chemistry*, 62(23), 10865–10881.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 3-Benzyl-3,9-diazaspiro[5.5]undecane 97% | CAS: 189333-49-1 | AChemBlock [achemblock.com]
- 4. 3-BENZYL-3,9-DIAZA-SPIRO[5.5]UNDECANE | 189333-49-1 [amp.chemicalbook.com]

- 5. 3-BENZYL-3,9-DIAZA-SPIRO[5.5]UNDECANE CAS#: 189333-49-1  
[amp.chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 189333-49-1|3-Benzyl-3,9-diazaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 8. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. 3-BENZYL-3,9-DIAZASPIRO[5.5]UNDECANE 2HCL [myskinrecipes.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 6-Azaspido[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [3-Benzyl-3,9-diazaspiro[5.5]undecane CAS number 189333-49-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065765#3-benzyl-3-9-diazaspiro-5-5-undecane-cas-number-189333-49-1>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)